Glycine, N-(cyclopropylcarbonyl)-
Description
Historical Context and Initial Research Avenues for N-Acyl Glycine (B1666218) Derivatives
The study of N-acyl glycine derivatives is part of a broader exploration of N-acyl amino acids (NAAAs), which are endogenous signaling molecules. mdpi.com Initial research into NAAAs was often prompted by the desire to understand the structure-activity relationships of related compounds, such as anandamide. nih.gov For instance, N-arachidonoyl glycine was first synthesized to investigate its effect on the CB1 receptor. nih.gov
The development of advanced analytical techniques, like functional proteomics, led to the identification of a wider range of these metabolites. mdpi.com Researchers have synthesized various N-substituted glycine derivatives to study their properties, often with a focus on how different acyl groups influence their biological activity. acs.org These investigations have explored the potential of N-acyl glycines in areas such as inflammation and neurotransmission. nih.govnih.gov
Classification and Structural Features of N-(Cyclopropylcarbonyl)glycine within Amino Acid Chemistry
Glycine, N-(cyclopropylcarbonyl)- is classified as an N-acyl amino acid. This classification arises from the amide bond formed between the nitrogen atom of glycine and the carbonyl group of cyclopropanecarboxylic acid. ontosight.ai Glycine itself is the simplest amino acid, possessing a single hydrogen atom as its side chain, which makes it achiral. wikipedia.orgnih.gov
The structure of N-(cyclopropylcarbonyl)glycine combines the flexible backbone of glycine with the rigid, three-membered ring of the cyclopropyl (B3062369) group. acs.org This combination of a flexible spacer and a constrained ring system is a key feature influencing its chemical properties and potential biological interactions. hyphadiscovery.com
Table 1: Structural and Chemical Properties of Glycine, N-(cyclopropylcarbonyl)-
| Property | Value |
|---|---|
| Chemical Formula | C6H9NO3 |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | N-(cyclopropylcarbonyl)glycine |
| CAS Number | 64513-70-8 guidechem.com |
| Structure | A glycine molecule where one of the amino hydrogens is replaced by a cyclopropylcarbonyl group. |
Structural Specificity and Stereochemical Considerations within Cyclopropyl-Containing Compounds
The cyclopropane (B1198618) ring is a significant structural motif in many biologically active molecules. acs.orghyphadiscovery.com Its rigid, planar structure introduces conformational constraints that can be advantageous in drug design. hyphadiscovery.com The carbon-carbon bonds within the cyclopropyl ring are shorter and have more π-character compared to those in alkanes, which contributes to its unique chemical reactivity. acs.org
Significance in Contemporary Chemical and Biological Research
N-(Cyclopropylcarbonyl)glycine and related compounds are valuable tools in several areas of research. In medicinal chemistry, the cyclopropyl group is often introduced into drug candidates to improve metabolic stability and potency. hyphadiscovery.com The unique electronic properties of the cyclopropyl ring can also influence a molecule's binding affinity to biological targets. hyphadiscovery.com
In the broader context of N-acyl amino acids, research has shown that these molecules can modulate the activity of enzymes and receptors. mdpi.comnih.gov For example, some N-acyl glycines have been found to interact with glycine transporters, suggesting a role in regulating neurotransmitter levels. nih.gov While specific research on the biological activities of N-(cyclopropylcarbonyl)glycine is not extensively detailed in the provided results, the known functions of related N-acyl glycines and cyclopropyl-containing compounds suggest its potential for further investigation in drug discovery and chemical biology. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214782 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64513-70-8 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Glycine, N Cyclopropylcarbonyl
Reactions Involving the Carboxyl Group
The carboxylic acid group in Glycine (B1666218), N-(cyclopropylcarbonyl)- is a primary site for various chemical modifications.
Esterification: The carboxyl group can undergo esterification reactions. For instance, treatment of glycine with propan-2-ol in an acidic medium leads to the formation of glycine isopropyl ester. vaia.com This reaction proceeds through protonation of the hydroxyl group of the carboxylic acid, which then leaves as a water molecule, followed by a nucleophilic attack of the alcohol on the carbonyl carbon. vaia.com Similarly, Steglich esterification, using N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyrrolidine (DMAP), is a common method to form esters from N-protected amino acids like Boc-glycine and various alcohols, including terpenoids. mdpi.com
Amide Bond Formation: The carboxyl group can also react with amines to form new amide bonds, a fundamental reaction in peptide synthesis. This transformation typically requires activation of the carboxylic acid. For example, coupling with an amine in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base such as DIPEA (N,N-Diisopropylethylamine) can yield the corresponding amide. uctm.edu This reaction is central to extending the peptide chain from the C-terminus. vaia.comyoutube.com
Reactions at the Amide Nitrogen
The amide nitrogen in Glycine, N-(cyclopropylcarbonyl)- can also participate in chemical transformations, although it is generally less reactive than the carboxyl group.
N-Alkylation: Direct N-alkylation of the amide nitrogen is a challenging transformation. However, methods have been developed for the N-alkylation of unprotected amino acids and peptides. nih.gov For instance, the use of certain catalysts can facilitate the reaction of the N-H bond with alcohols. nih.gov
Hydrolysis: The amide bond, including the N-(cyclopropylcarbonyl) group, can be hydrolyzed under certain conditions to yield the parent amine (glycine) and cyclopropanecarboxylic acid. This hydrolysis can be catalyzed by acids or bases. youtube.comnih.govrsc.orgnist.gov Studies have shown that the stability of N-acyl amino acid amides can be influenced by the nature of the acyl group. acs.org For instance, electron-rich aromatic acyl groups can make the amide bond more susceptible to hydrolysis under mild acidic conditions. acs.org
Reactivity of the Cyclopropyl (B3062369) Moiety
The cyclopropyl ring is a strained, three-membered ring that can undergo unique chemical reactions.
Ring-Opening Reactions and Subsequent Transformations
The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions, often promoted by electrophiles, nucleophiles, or radical initiators. These reactions can lead to the formation of linear, often functionalized, carbon chains. For example, cyclopropyl ketones can undergo ring-opening/recyclization cascades under thermal conditions to form indenones and fluorenones. acs.org In the context of N-acylated systems, the reactivity of the cyclopropyl group can be influenced by the adjacent carbonyl group. Solvolytic reactions of N-tosylaziridines derived from molecules containing a cyclopropane (B1198618) ring have demonstrated that both the aziridine (B145994) and cyclopropane rings can be opened, suggesting a conjugated transition state. researchgate.net
Functional Group Interconversions on the Cyclopropyl Ring
While less common than ring-opening, it is conceivable to perform functional group interconversions on a substituted cyclopropyl ring attached to the glycine backbone. Such transformations would require careful selection of reagents to avoid unintended ring-opening. Research on related systems shows that modifications can be made to the cyclopropyl ring without its cleavage.
General Organic Reactions Applied to the Compound
Beyond the specific reactivity of its functional groups, Glycine, N-(cyclopropylcarbonyl)- can undergo general organic reactions.
Reduction: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation, which would convert the N-(cyclopropylcarbonyl)glycine to N-(cyclopropylmethyl)glycinol. youtube.com
Oxidation: While the glycine backbone is relatively stable to oxidation, the cyclopropyl group can be susceptible under certain conditions. The specific products would depend on the oxidizing agent and reaction conditions.
Alkylation at the α-Carbon: The α-carbon of the glycine moiety can be functionalized. For example, complex glycine precursors can be alkylated to generate a variety of amino acids. nih.gov Copper-catalyzed cross-coupling reactions have also been used to alkylate the α-C–H bond of glycine derivatives. nih.gov
Biotransformation Pathways and Metabolite Formation
In biological systems, Glycine, N-(cyclopropylcarbonyl)- would likely be subject to metabolic transformations.
Hydrolysis: One of the primary metabolic pathways would likely be the hydrolysis of the amide bond by peptidases or other hydrolases, breaking the compound down into glycine and cyclopropanecarboxylic acid. nih.gov Fatty acid amide hydrolase (FAAH) is known to regulate the levels of various N-acyl amides. nih.gov
Metabolism of Glycine: The released glycine would enter the body's glycine pool and participate in its numerous metabolic pathways. uomustansiriyah.edu.iqcreative-proteomics.comnih.govyoutube.com These include its role in the synthesis of proteins, purines, creatine, and glutathione. uomustansiriyah.edu.iqyoutube.com Glycine can also be degraded by the glycine cleavage system. nih.gov
Metabolism of Cyclopropanecarboxylic Acid: The fate of the cyclopropylcarbonyl moiety would depend on the specific enzymes present. It could potentially undergo further metabolism, including possible ring-opening or conjugation reactions to facilitate excretion.
Advanced Analytical Characterization and Detection Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the isolation and quantification of Glycine (B1666218), N-(cyclopropylcarbonyl)-. The choice of technique is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like N-acylglycines. sielc.comsielc.com Due to the polarity imparted by the glycine backbone, hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography are particularly suitable.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful mode for retaining and separating highly polar compounds. nih.gov It employs a polar stationary phase with a mobile phase rich in a less polar organic solvent, like acetonitrile, and a small percentage of aqueous buffer. researchgate.net This technique allows for strong retention of Glycine, N-(cyclopropylcarbonyl)-, separating it from less polar matrix components. The separation mechanism involves partitioning the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.govresearchgate.net
Reversed-Phase Liquid Chromatography (RP-LC): While challenging for highly polar molecules, RP-LC can be optimized for N-acylglycines. Using a non-polar stationary phase (e.g., C18), retention can be achieved with highly aqueous mobile phases. google.comhelixchrom.com For enhanced retention and peak shape, ion-pairing agents can be added to the mobile phase to interact with the carboxyl group of the glycine moiety. Alternatively, modern mixed-mode columns that combine reversed-phase and ion-exchange properties can effectively retain and separate such polar, ionizable compounds. helixchrom.com
Below is a table representing typical starting conditions for the HPLC analysis of polar amino acid derivatives.
Table 1: Representative HPLC Parameters for Glycine, N-(cyclopropylcarbonyl)- Analysis| Parameter | HILIC Method | Reversed-Phase (RP) Method |
|---|---|---|
| Stationary Phase | SeQuant ZIC-HILIC (5 µm, 250 x 4.6 mm) | C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 20 mM Ammonium (B1175870) Formate (B1220265) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic (e.g., 70-80% B) | Gradient elution |
| Flow Rate | 0.8 - 1.5 mL/min | 0.5 - 2.0 mL/min google.com |
| Column Temperature | 25-40°C | 20-50°C google.com |
| Detection | UV at 205-210 nm or Mass Spectrometry (MS) | UV at 205-210 nm or Mass Spectrometry (MS) |
Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of Glycine, N-(cyclopropylcarbonyl)-, derivatization is a mandatory prerequisite for GC analysis. researchgate.net This process involves chemically modifying the analyte to increase its volatility. A common two-step procedure includes:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or butyl ester) by reacting with an alcohol in the presence of an acid catalyst. asianpubs.org
Acylation: The amine group is acylated using reagents like trifluoroacetic anhydride. asianpubs.org
The resulting derivative is sufficiently volatile for separation on a capillary GC column, typically one with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl methyl siloxane). nist.govresearchgate.net The high efficiency of capillary columns allows for excellent separation of the target analyte from closely related impurities. nih.gov
Table 2: Typical GC Conditions for Derivatized Glycine, N-(cyclopropylcarbonyl)-
| Parameter | Condition |
|---|---|
| Derivatization | Esterification (e.g., butanol/acetyl chloride) followed by acylation (e.g., trifluoroacetic anhydride) |
| Column | Rtx-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) researchgate.net |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 200 - 250°C researchgate.net |
| Temperature Program | Initial hold at a low temperature (e.g., 50-60°C), followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 280-310°C. researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Capillary Electrophoresis offers exceptionally high separation efficiency and is an excellent alternative or complementary technique to LC and GC. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field. Given that Glycine, N-(cyclopropylcarbonyl)- is an amino acid derivative, its charge state can be manipulated by adjusting the pH of the background electrolyte (BGE). nih.gov This allows for fine-tuning of its electrophoretic mobility, enabling high-resolution separation from structurally similar compounds. CE is particularly advantageous for its low sample and reagent consumption and rapid analysis times. nih.gov
Spectrometric Detection Methods
Spectrometric methods are indispensable for the detection and structural confirmation of Glycine, N-(cyclopropylcarbonyl)- following chromatographic or electrophoretic separation.
Mass Spectrometry is a powerful detection technique that provides molecular weight and structural information by measuring the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It can be coupled with both LC (LC-MS) and GC (GC-MS) to provide a robust analytical platform.
GC-MS: When coupled with GC, MS provides definitive identification of the derivatized analyte. researchgate.net Electron ionization (EI) is a common technique used in GC-MS, which generates a reproducible fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for the compound. nist.gov This allows for unambiguous identification by comparing the obtained spectrum to a spectral library or through manual interpretation. asianpubs.org Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis by monitoring only specific, characteristic ions of the analyte. researchgate.net
LC-MS: For LC applications, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. ESI allows the analysis of polar, non-volatile molecules directly from the liquid phase, generating protonated molecules (e.g., [M+H]⁺) with minimal fragmentation. massbank.eu This provides clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected precursor ion, yielding structural details that confirm the identity of Glycine, N-(cyclopropylcarbonyl)-. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of molecules, including Glycine, N-(cyclopropylcarbonyl)- and any novel derivatives. beilstein-journals.org It provides detailed information about the chemical environment of specific atoms (primarily ¹H and ¹³C) within a molecule.
¹H NMR: A proton NMR spectrum would provide key information for this compound. The signals from the cyclopropyl (B3062369) ring protons would appear in a characteristic high-field (upfield) region, while the methylene protons of the glycine backbone and the N-H proton would provide distinct signals. The coupling patterns between these protons would help confirm their connectivity. beilstein-journals.org
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons (amide and carboxylic acid), the glycine methylene carbon, and the carbons of the cyclopropyl ring. nsf.gov The chemical shifts of these carbons provide definitive evidence of the molecular framework. spectrabase.com
2D NMR Techniques: For complex structures or unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons separated by several bonds, respectively, allowing for a complete and confident structural assignment. beilstein-journals.org
Table 3: Predicted ¹H NMR Chemical Shift Regions for Glycine, N-(cyclopropylcarbonyl)-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH | ~1.3 - 1.8 | Multiplet |
| Cyclopropyl CH₂ | ~0.6 - 1.0 | Multiplets |
| Glycine CH₂ | ~3.8 - 4.2 | Doublet |
| Amide NH | ~7.5 - 8.5 | Triplet / Broad Singlet |
| Carboxyl OH | >10 | Broad Singlet |
Fluorescence Detection and Derivatization Techniques
Direct analysis of Glycine, N-(cyclopropylcarbonyl)- using fluorescence detection is impractical due to the absence of a native fluorophore in its molecular structure. To leverage the high sensitivity and selectivity of fluorescence-based detection, pre- or post-column derivatization is an essential strategy. This involves chemically modifying the analyte to attach a fluorescent tag. The secondary amine and the carboxylic acid group of the glycine moiety are the primary targets for such derivatization.
Several established reagents for tagging amino acids and their derivatives are applicable. For instance, O-phthalaldehyde (OPA), when used with a thiol-containing compound, reacts with the glycine functional group to create a highly fluorescent isoindole derivative suitable for detection. semanticscholar.org Another common approach involves reagents that specifically target amine groups to form stable, fluorescent products.
Recent advancements in derivatization focus on improving reaction efficiency and the photophysical properties of the resulting adducts. A novel strategy for N-acyl glycines (NAGlys) utilizes 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group to significantly enhance detection sensitivity in liquid chromatography-mass spectrometry (LC-MS), a principle that can be adapted for fluorescent tagging. acs.orgresearchgate.netnih.gov This method is advantageous as the reaction is quick, occurs in an aqueous solution, and does not require a quenching step. acs.orgnih.gov
Below is a table summarizing potential derivatization reagents applicable to Glycine, N-(cyclopropylcarbonyl)- for fluorescence detection.
| Derivatization Reagent | Target Functional Group | Resulting Product | Key Advantages |
| O-phthalaldehyde (OPA) / Thiol | Amine (on Glycine) | Fluorescent Isoindole | Rapid reaction, high sensitivity. semanticscholar.org |
| Dansyl Chloride | Amine (on Glycine) | Fluorescent Sulfonamide | Stable derivatives, well-established method. |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amine (on Glycine) | Fluorescent Carbamate | High quantum yield, stable product. |
| 3-nitrophenylhydrazine (3-NPH) | Carboxylic Acid | Phenylhydrazone Adduct | Enhances ionization and detection sensitivity. acs.orgresearchgate.netnih.gov |
Hyphenated Techniques for Comprehensive Analysis
For a thorough and unambiguous analysis, hyphenated techniques, which couple a separation method with a powerful detection system, are indispensable. Liquid chromatography-mass spectrometry (LC-MS) is the foremost technique for the analysis of N-acyl glycines like Glycine, N-(cyclopropylcarbonyl)-. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying N-acyl amino acids in complex matrices. The methodology typically employs reversed-phase high-performance liquid chromatography (HPLC) for separation, which effectively resolves analytes based on their hydrophobicity. nih.gov Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The use of tandem MS (e.g., a triple quadrupole system) allows for highly selective detection through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked, minimizing matrix interference and enhancing sensitivity.
A recent study successfully used N-(cyclopropylcarbonyl)glycine in a nickel/photoredox dual-catalyzed reaction, highlighting its utility and stability in complex chemical environments. researchgate.net The characterization of products in such reactions relies heavily on techniques like GC-MS and LC-MS to confirm molecular structure and purity. researchgate.nethu.edu.jo
The table below outlines a typical set of parameters for an LC-MS/MS method applicable to the analysis of Glycine, N-(cyclopropylcarbonyl)-, based on established methods for similar N-acyl glycines.
| Parameter | Specification | Purpose |
| Chromatography | Reversed-Phase HPLC (e.g., C18 column) | Separates the analyte from other matrix components based on polarity. nih.gov |
| Mobile Phase | Gradient of water and acetonitrile with formic acid | Provides efficient elution and promotes ionization. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates deprotonated molecular ions [M-H]⁻ suitable for MS analysis. |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantification. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures specificity by monitoring characteristic parent and fragment ion transitions. |
Chiral Separation and Enantiomeric Purity Assessment
While Glycine, N-(cyclopropylcarbonyl)- is an achiral molecule because the alpha-carbon of the glycine unit bears two hydrogen atoms, the principles of chiral separation are paramount in the analysis of many related N-acyl amino acids. If a chiral amino acid (e.g., alanine) were substituted for glycine, the resulting N-(cyclopropylcarbonyl)alaninewould exist as a pair of enantiomers. The assessment of enantiomeric purity for such analogues is critical in pharmaceutical and biological contexts, as enantiomers often exhibit different physiological activities.
High-performance liquid chromatography (HPLC) is the predominant technique for chiral separations. sigmaaldrich.com The resolution of enantiomers is typically achieved using a chiral stationary phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. mdpi.com
Several classes of CSPs have proven effective for the separation of N-derivatized amino acids:
Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives are widely used and offer broad applicability for resolving a variety of chiral compounds.
Macrocyclic Antibiotic-based CSPs: Chiral selectors like vancomycin and teicoplanin (e.g., CHIROBIOTIC V and T columns) are particularly effective for separating enantiomers of amino acids and small peptides through multiple interaction mechanisms including hydrogen bonding, ionic, and steric interactions. sigmaaldrich.com
Cyclodextrin-based CSPs: These phases separate enantiomers based on their differential inclusion into the chiral cyclodextrin cavity. sigmaaldrich.com
An alternative approach is the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase, allowing for the separation to be performed on a standard achiral column. mdpi.com
The table below summarizes common strategies for the chiral separation of N-acyl amino acid analogues.
| Separation Strategy | Principle of Operation | Applicable Analytes |
| Chiral Stationary Phase (CSP) HPLC | Differential interaction of enantiomers with a chiral-bonded surface. | Chiral N-acyl amino acids. sigmaaldrich.com |
| Chiral Mobile Phase Additive (CMPA) HPLC | Formation of transient diastereomers in the mobile phase, separated on an achiral column. | Chiral N-acyl amino acids. mdpi.com |
| Pre-column Derivatization | Reaction with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. | Chiral N-acyl amino acids. |
Biochemical and Biological Research Investigating N Cyclopropylcarbonyl Glycine
Enzyme Interaction Studies
Based on currently available scientific and technical information, there is a notable lack of specific research on the direct interactions of N-(cyclopropylcarbonyl)glycine with various enzyme systems. The following subsections reflect this absence of data in the public domain.
Role as Enzyme Substrate or Inhibitor
There is no specific information available in the reviewed literature to characterize N-(cyclopropylcarbonyl)glycine as either a substrate or an inhibitor of particular enzymes.
Interactions with Cytochrome P450 Enzymes (CYPs)
Investigations detailing the interactions between N-(cyclopropylcarbonyl)glycine and cytochrome P450 (CYP) enzymes have not been identified in the available research. While studies exist for other glycine (B1666218) derivatives and their modulation of CYP enzymes, such as the glycine transporter-1 inhibitor BI 425809 which is metabolized by CYP3A4, this data is not directly applicable to N-(cyclopropylcarbonyl)glycine. nih.gov
Investigations into Other Metabolic Enzymes
Specific studies into the metabolism of N-(cyclopropylcarbonyl)glycine and its interaction with metabolic enzymes other than CYPs are not present in the current body of scientific literature. General glycine metabolism involves pathways such as the glycine cleavage system and enzymes like serine hydroxymethyltransferase, but the specific role of the N-(cyclopropylcarbonyl) substituent in these pathways has not been elucidated. youtube.com
Kinetic and Mechanistic Aspects of Enzyme-Compound Interactions
Due to the absence of identified enzyme interactions, there is no available data on the kinetic parameters (e.g., K_m, K_i, V_max) or the mechanistic aspects of how N-(cyclopropylcarbonyl)glycine might interact with any enzyme systems.
Receptor Binding and Modulation Studies (In Vitro/Ex Vivo)
While direct studies on N-(cyclopropylcarbonyl)glycine are limited, research on its structural homologues provides insight into its potential receptor interactions, particularly with the N-Methyl-D-Aspartate (NMDA) receptor.
Interactions with N-Methyl-D-Aspartate (NMDA) Receptors (based on cyclic glycine homologues)
The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, requires the binding of two distinct agonists for activation: glutamate (B1630785) and a co-agonist, typically glycine. nih.gov The glycine binding site on the NMDA receptor complex presents a target for modulation. Research into cyclic homologues of glycine offers a strong indication of how a compound like N-(cyclopropylcarbonyl)glycine might behave.
A key structural component of N-(cyclopropylcarbonyl)glycine is its cyclopropyl (B3062369) group linked to a glycine moiety. A close structural analogue, 1-aminocyclopropane-1-carboxylate (ACPC), has been studied for its effects at the NMDA receptor-associated glycine site. nih.gov In studies using Xenopus oocytes expressing rat brain mRNA, ACPC was identified as a potent agonist at this site. nih.gov However, it did not produce the maximum possible response, exhibiting characteristics consistent with a partial agonist. nih.gov Chronic administration of ACPC in rats has also been shown to modulate the receptor's activity, suggesting that long-term exposure can lead to functional tolerance at the glycine site of the NMDA complex. nih.gov
The research on cyclic glycine homologues demonstrates that the size of the cyclic ring influences the compound's activity, leading to a transition from agonist to mixed agonist/antagonist, and finally to antagonist properties as the ring size increases. nih.gov For instance, 1-aminocyclobutane-1-carboxylate (ACBC), with a larger ring than ACPC, possesses both agonist properties of low efficacy and antagonist characteristics. nih.gov
These findings on ACPC suggest that N-(cyclopropylcarbonyl)glycine, due to its cyclopropyl structure, may also interact with the glycine binding site of the NMDA receptor, potentially acting as a partial agonist.
Below is a data table summarizing the pharmacological characteristics of the cyclic glycine homologue, ACPC, at the NMDA receptor.
| Compound | Receptor Site | Activity Profile | Potency (EC₅₀) | Efficacy | Model System | Reference |
| 1-Aminocyclopropane-1-carboxylate (ACPC) | NMDA-associated glycine site | Partial Agonist | 0.09 ± 0.02 µM | Partial | Xenopus oocytes (rat brain mRNA) | nih.gov |
Agonist and Antagonist Properties at Specific Receptors
N-(Cyclopropylcarbonyl)glycine and its structural analogs have been investigated for their interactions with various receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. nih.govnih.gov Research has shown that cyclic homologues of glycine can exhibit a range of activities from full agonism to antagonism at the glycine binding site of the NMDA receptor. nih.gov
For instance, 1-aminocyclopropane-1-carboxylate (ACPC), a close structural relative, acts as a potent partial agonist at the NMDA-associated glycine site. nih.gov In contrast, 1-aminocyclobutane-1-carboxylate (ACBC) displays mixed agonist/antagonist properties, possessing low efficacy as an agonist while also being capable of blocking NMDA/glycine-induced currents, a characteristic of antagonism. nih.gov This dual activity suggests a complex interaction with the receptor that is not purely competitive. nih.gov
Further studies have identified compounds that act as competitive antagonists at the glycine modulatory site of the NMDA receptor. nih.gov For example, 7-chlorokynurenate (7-Cl-Kyn) is a potent competitive antagonist of glycine. nih.gov Other compounds, such as D-cycloserine and 3-amino-1-hydroxypyrrolid-2-one (HA-966), are classified as partial agonists with high and low efficacy, respectively. nih.gov The activity of these partial agonists can manifest as either potentiation or inhibition of the receptor's response, depending on the presence of other glycine-site ligands. nih.gov
The interaction of these glycine analogs is not limited to the GluN1 subunit, which is the primary glycine-binding subunit of the NMDA receptor. Some antagonists have shown selectivity for GluN1/N2 NMDA receptors over those containing GluN3A and GluN3B subunits. nih.gov This selectivity highlights the potential for developing subtype-specific modulators of NMDA receptor function.
| Compound | Receptor Target | Observed Activity |
| 1-Aminocyclopropane-1-carboxylate (ACPC) | NMDA Receptor (Glycine Site) | Partial Agonist nih.gov |
| 1-Aminocyclobutane-1-carboxylate (ACBC) | NMDA Receptor (Glycine Site) | Mixed Agonist/Antagonist nih.gov |
| 7-Chlorokynurenate (7-Cl-Kyn) | NMDA Receptor (Glycine Site) | Competitive Antagonist nih.gov |
| D-Cycloserine | NMDA Receptor (Glycine Site) | Partial Agonist (High Efficacy) nih.gov |
| 3-Amino-1-hydroxypyrrolid-2-one (HA-966) | NMDA Receptor (Glycine Site) | Partial Agonist (Low Efficacy) nih.gov |
| TK40 | NMDA Receptor (GluN1 Glycine Site) | Competitive Antagonist nih.gov |
Structure-Activity Relationships (SAR) in Receptor Binding
The structure-activity relationship (SAR) of glycine analogs at the NMDA receptor glycine site reveals a clear trend related to the size of the cyclic moiety. As the ring size of these cyclic homologues of glycine increases, there is a distinct transition from agonist to mixed agonist/antagonist, and finally to antagonist properties. nih.gov This suggests that the steric bulk of the cyclic group plays a crucial role in determining how the molecule interacts with the binding pocket of the receptor.
The crystal structure of the GluN1 ligand-binding domain in complex with antagonists like TK40 has provided detailed insights into the binding mechanism. nih.gov These studies confirm that such antagonists bind to the orthosteric binding site of the GluN1 subunit. nih.gov A notable feature is the role of the imino acetamido group in some antagonists, which acts as a bioisostere for the α-amino acid group of glycine. nih.gov This bioisosteric replacement is a key strategy in the design of potent and selective ligands.
Biochemical Pathway Involvement
Role in Microbial Metabolism and Degradation Processes
Glycine and its derivatives are central to various microbial metabolic processes. frontiersin.orgfrontiersin.org Microorganisms can utilize amino acids like glycine from their environment for growth, energy, and as building blocks for essential molecules. frontiersin.orgnih.gov The metabolism of amino acids in microbes is a complex process involving specific transporters for uptake and a variety of enzymatic pathways for degradation. frontiersin.org
Studies have shown that some anaerobic microbial communities can almost completely deplete glycine from their environment. frontiersin.org One proposed mechanism for this is the Stickland reaction, where glycine can act as an electron acceptor. frontiersin.org In this redox reaction, glycine is reduced while another amino acid, such as alanine, is oxidized. frontiersin.org Another potential degradation pathway involves the conversion of two glycine molecules into serine and carbon dioxide, an energy-producing reaction observed in some bacteria like Pediococcus glycinophilus. frontiersin.orgfrontiersin.org
Furthermore, glycine can be incorporated into the peptidoglycan layer of bacterial cell walls. frontiersin.orgfrontiersin.org The presence of exogenous glycine has been shown to increase the susceptibility of some clinical bacteria to killing by serum, suggesting a link between glycine metabolism and bacterial defense mechanisms. researchgate.net
Potential for Biosynthetic Pathways
The biosynthesis of glycine in many organisms, including bacteria like E. coli, is a relatively simple one-step process starting from L-serine. ucla.edu The enzyme serine hydroxymethyltransferase catalyzes this reaction, which also involves tetrahydrofolate. ucla.edu Glycine is a crucial precursor for the biosynthesis of numerous essential molecules, including proteins, purines, methionine, and heme. ucla.edu
Recently, a synthetic metabolic route called the reductive glycine pathway (rGlyP) has gained attention as a promising approach for one-carbon (C1) assimilation in biotechnology. wur.nlnih.gov This pathway is particularly attractive due to its high ATP efficiency. nih.gov The core of the rGlyP converts formate (B1220265) to glycine, which can then be assimilated into central metabolism. wur.nlnih.gov Engineering this pathway into various microbial hosts could enable the production of value-added chemicals from sustainable C1 feedstocks like formate and methanol. nih.gov
The biosynthesis of N-acyl amino acids, a class of compounds that includes N-(cyclopropylcarbonyl)glycine, can occur through several enzymatic pathways. One such pathway involves the action of cytochrome c, which can catalyze the synthesis of N-arachidonoyl glycine from glycine and arachidonoyl-CoA. mdpi.com Another pathway involves the enzyme glycine N-acyltransferase-like 2 (GLYATL2), which catalyzes the synthesis of N-glycine from acyl-CoA and glycine. mdpi.com These pathways highlight the potential for microbial systems to be engineered for the biosynthesis of specific N-acyl glycines.
Computational and Molecular Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and conformational landscape of N-acyl glycine (B1666218) derivatives. researchgate.net For "Glycine, N-(cyclopropylcarbonyl)-", these calculations help in understanding the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecule's reactivity profile.
A theoretical study on various N-substituted amino acid derivatives using Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2) methods has demonstrated the capability of these approaches to predict molecular properties like ionization constants with good accuracy. researchgate.net For instance, the MP2 method showed a high correlation coefficient (0.997) between theoretical and experimental pKa values. researchgate.net Such studies provide a framework for analyzing the electronic properties of "Glycine, N-(cyclopropylcarbonyl)-".
Furthermore, ab initio calculations on secondary N-cyclopropyl amides have revealed unique conformational behaviors. nih.govacs.orgacs.org Unlike other aliphatic secondary amides that predominantly exist as the Z-rotamer (trans), N-cyclopropyl amides show a significant population of the E-rotamer (cis) in apolar solvents. nih.govacs.org This is attributed to the electronic and steric properties of the cyclopropyl (B3062369) group. These findings are critical for understanding the conformational flexibility of "Glycine, N-(cyclopropylcarbonyl)-" and its influence on biological activity.
Table 1: Calculated Physicochemical Properties of N-Substituted Glycine Derivatives by MP2 Method researchgate.net
| Compound | Total Energy (a.u.) | Dipole Moment (Debye) | Van der Waals Energy (kcal/mol) |
| N-ethyl glycine | -324.5 | 2.1 | -24.8 |
| N-propyl glycine | -363.8 | 2.2 | -29.9 |
| N-n butyl glycine | -403.1 | 2.3 | -35.1 |
| N-isobutyl glycine | -403.1 | 2.4 | -34.9 |
| N-phenyl glycine | -476.9 | 3.5 | -40.2 |
| N-benzoyl glycine | -627.4 | 4.8 | -49.7 |
Molecular Docking Investigations for Ligand-Protein Interactions
Molecular docking is a powerful computational technique used to predict the binding orientation of a ligand to its protein target. For N-acyl glycine derivatives, including "Glycine, N-(cyclopropylcarbonyl)-", docking studies have been employed to understand their interactions with various protein targets, such as glycine transporters (GlyT). nih.govnih.gov These studies are crucial for identifying key amino acid residues involved in binding and for rationalizing the observed inhibitory activity.
For example, molecular docking of a series of glycine transporter type 1 (GlyT1) inhibitors revealed specific interactions with key residues such as Phe319, Phe325, Tyr123, and Asp475 within the dopamine (B1211576) transporter (DAT), which was used as a model for GlyT1. nih.gov Similarly, docking studies of N-acyl glycines into lipase (B570770) enzymes have helped to elucidate the binding modes and guide enzyme engineering for improved synthesis of these compounds. researchgate.net
While specific docking studies on "Glycine, N-(cyclopropylcarbonyl)-" are not extensively reported, the available data on analogous compounds provide a strong basis for predicting its potential binding modes. The cyclopropyl group is expected to engage in hydrophobic interactions within the binding pocket of its target protein.
Table 2: Key Molecular Docking Interactions of Glycine Transporter Inhibitors nih.govnih.gov
| Ligand/Analog | Target Protein (Model) | Key Interacting Residues | Type of Interaction |
| Bicyclo(aryl methyl) benzamides | GlyT1 (DAT model) | Tyr124, Phe325 | π-π stacking |
| Bicyclo(aryl methyl) benzamides | GlyT1 (DAT model) | Asp475 | Hydrogen bond |
| SSR-504734 | GlyT1 | Trp124, Tyr195 | CH–π interactions |
| SSR-504734 | GlyT1 | Asp528 | Hydrogen bond, Salt bridge |
| ORG-25543 | GlyT2 | - | Noncompetitive binding |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of molecules and their complexes with proteins, offering insights into their stability and flexibility over time. nih.govresearchgate.netf1000research.comnih.govmdpi.com For "Glycine, N-(cyclopropylcarbonyl)-", MD simulations can reveal how the molecule adapts its conformation upon binding to a target and the stability of the resulting complex.
Studies on secondary N-cyclopropyl amides have highlighted their distinct conformational preferences, such as the adoption of an ortho conformation around the N-cPr bond, which is different from the anti conformation seen in other secondary acetamides. nih.govacs.orgacs.org This inherent conformational bias of the N-cyclopropyl group will significantly influence the binding mode and stability of "Glycine, N-(cyclopropylcarbonyl)-" in a protein active site.
MD simulations of glycine and its derivatives in aqueous solution have also been performed to understand their aggregation behavior and interactions with ions. f1000research.comnih.gov These studies are fundamental for characterizing the solution-phase behavior of "Glycine, N-(cyclopropylcarbonyl)-" before it interacts with a biological target. Furthermore, MD simulations of glycine-rich peptides have shown how conformational flexibility influences their interactions with membranes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov For N-acyl glycine derivatives, QSAR models can be developed to predict their inhibitory potency against targets like glycine transporters.
A QSAR study on a series of GlyT1 inhibitors identified several constitutional, geometrical, physicochemical, and topological descriptors that significantly affect their activity. nih.gov Another study on bicyclo(aryl methyl)benzamide GlyT1 inhibitors found that descriptors such as hydrogen bond donors, polarizability, and surface tension are crucial for their inhibitory activity. nih.gov
While a specific QSAR model for "Glycine, N-(cyclopropylcarbonyl)-" has not been reported, the methodologies and important descriptors identified in studies of related inhibitors can be applied to design and predict the activity of new analogs.
Table 3: Important Descriptors in QSAR Models for GlyT1 Inhibitors nih.gov
| Descriptor | Description | Importance |
| Hydrogen Bond Donor (HBD) | Number of hydrogen bond donors | Correlates with inhibitory activity |
| Polarizability (αe) | A measure of the electronic polarizability | Influences binding affinity |
| Surface Tension (ɣ) | A physicochemical property related to intermolecular forces | Affects solubility and membrane permeability |
| Stretch Energy (SE) | A measure of the energy required to stretch bonds | Relates to molecular conformation |
| Torsion Energy (TE) | A measure of the energy associated with bond rotation | Influences conformational flexibility |
| Topological Diameter (TD) | A topological descriptor related to molecular size and shape | Correlates with binding site occupancy |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new bioactive molecules. A pharmacophore model defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used as a query to search large chemical databases for novel compounds with the desired activity.
For targets of N-acyl glycine derivatives, such as glycine transporters, pharmacophore models have been developed based on the structures of known inhibitors. nih.goviasp-pain.org These models typically include features like hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. For instance, a structure-based pharmacophore for GlyT2 inhibitors was successfully used in a virtual screening campaign to identify new potent and selective inhibitors. nih.goviasp-pain.org
Virtual screening approaches can be either ligand-based or structure-based. nih.govyoutube.comu-strasbg.fr Ligand-based methods rely on the similarity to known active compounds, while structure-based methods utilize the three-dimensional structure of the target protein. Both approaches have been applied to identify novel modulators of glycine receptors and transporters.
Prediction of Binding Modes and Interaction Mechanisms
Computational studies, particularly molecular docking and MD simulations, are crucial for predicting the binding modes and understanding the interaction mechanisms of ligands with their protein targets. nih.govnih.govresearchgate.netmdpi.com For "Glycine, N-(cyclopropylcarbonyl)-" and its analogs, these methods can provide detailed insights into how they fit into the binding pocket and the specific interactions that stabilize the complex.
The predicted binding modes from computational studies are invaluable for understanding structure-activity relationships and for guiding the design of more potent and selective inhibitors.
Design of Novel Derivatives based on Computational Insights
A key application of computational and molecular modeling is the rational design of novel derivatives with improved biological activity, selectivity, and pharmacokinetic properties. nih.govnih.goveurekaselect.commostwiedzy.plnih.gov By understanding the structure-activity relationships and binding modes of existing compounds, medicinal chemists can use computational tools to design new molecules with optimized features.
For instance, based on the understanding of the binding requirements of GlyT1 inhibitors, a ligand design campaign led to the identification of a novel series of pyrrolo[3,4-c]pyrazoles amides with good in vitro potency and promising pharmacokinetic profiles. nih.gov Similarly, computational design has been employed to develop novel covalent inhibitors for various protein targets. nih.gov
In the context of "Glycine, N-(cyclopropylcarbonyl)-", computational insights can guide modifications to the cyclopropyl group, the glycine backbone, or the acyl moiety to enhance its interaction with the target protein, improve its selectivity over other proteins, or optimize its drug-like properties.
Future Research Directions and Methodological Advancements
Development of Advanced Synthetic Strategies
The synthesis of N-acyl amino acids, including Glycine (B1666218), N-(cyclopropylcarbonyl)-, is an area of active research, driven by the need for efficient and sustainable methods to produce these valuable compounds. Traditional chemical synthesis often involves the use of harsh reagents like acyl chlorides. google.com Modern strategies are increasingly shifting towards biocatalysis and novel catalytic chemical reactions.
Enzymatic synthesis using lipases and proteases has shown promise for producing N-acyl glycines. d-nb.info For instance, genetically modified Rhizomucor lipase (B570770) has been utilized for the synthesis of N-acyl glycines with up to 80% conversion by using glycerol (B35011) as a cosolvent, which facilitates the in situ formation of glycerol esters followed by aminolysis. researchgate.net Another approach involves the use of aminoacylases, such as a novel enzyme from Paraburkholderia monticola (PmAcy), which has demonstrated the ability to synthesize various N-acyl amino acids with good conversion rates. researchgate.net These biocatalytic methods offer advantages in terms of substrate specificity and milder reaction conditions. d-nb.info
In the realm of advanced chemical synthesis, a notable development is the use of Glycine, N-(cyclopropylcarbonyl)- in a nickel/photoredox dual-catalyzed arylalkylation of nonactivated alkenes. researchgate.net This reaction allows for the construction of complex molecular architectures, such as indanethylamine derivatives, demonstrating the utility of N-cyclopropylcarbonylglycine as a building block in sophisticated organic synthesis. researchgate.net Such methods highlight the ongoing efforts to develop highly selective and efficient catalytic systems for the functionalization of amino acid derivatives.
| Synthetic Strategy | Catalyst/Enzyme | Key Features |
| Enzymatic Aminolysis | Genetically modified Rhizomucor lipase | High conversion (up to 80%); uses glycerol as a cosolvent. researchgate.net |
| Enzymatic Acylation | Paraburkholderia monticola aminoacylase (B1246476) (PmAcy) | Good conversion rates for various N-acyl amino acids. researchgate.net |
| Nickel/Photoredox Dual Catalysis | Nickel complex and photoredox catalyst | Enables arylalkylation of nonactivated alkenes using N-cyclopropylcarbonylglycine. researchgate.net |
Integration of Omics Technologies in Biochemical Studies
Omics technologies, particularly metabolomics, are pivotal in understanding the biological roles of N-acyl amino acids like Glycine, N-(cyclopropylcarbonyl)-. Targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the sensitive detection and quantification of N-acyl glycines in biological samples such as plasma and urine. acs.orgacs.org
Recent studies have focused on developing derivatization methods to enhance the detection of N-acyl glycines by LC-MS. For example, derivatization with 3-nitrophenylhydrazine (B1228671) allows for a broader measurement of these compounds, even when authentic standards are unavailable. acs.org This approach has been successfully applied to study the progression of type 2 diabetes in mice, revealing significant alterations in the levels of various N-acyl glycines. acs.org
These metabolomic analyses provide insights into the metabolic pathways involving N-acyl glycines and their potential as biomarkers for various diseases. acs.orgacs.org Although specific omics studies on Glycine, N-(cyclopropylcarbonyl)- are not yet widely reported, the established methodologies for other N-acyl glycines provide a clear framework for future investigations into its distribution, regulation, and function in biological systems. The integration of genomics, proteomics, and metabolomics will be crucial for a comprehensive understanding of the biosynthesis and signaling pathways of this specific compound. nih.gov
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling is an increasingly important tool for predicting the properties and interactions of small molecules like Glycine, N-(cyclopropylcarbonyl)-. While specific computational models for this compound are not extensively documented, general approaches applied to N-acyl amino acids can be readily adapted. These models can help in understanding enzyme-substrate interactions, predicting biological activity, and designing novel analogs with improved properties.
For instance, modeling studies have been used to understand the substrate binding and catalytic mechanisms of enzymes involved in N-acyl amino acid synthesis and degradation, such as lipases and aminoacylases. d-nb.info Computational approaches can also aid in the engineering of these enzymes to improve their efficiency and substrate scope for the synthesis of specific N-acyl glycines. researchgate.net
Furthermore, molecular docking simulations can be employed to predict the binding of Glycine, N-(cyclopropylcarbonyl)- to potential biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov These predictions can guide experimental studies to validate these interactions and elucidate the compound's mechanism of action. The refinement of force fields and algorithms used in these simulations will continue to enhance their predictive accuracy and their utility in the study of N-acyl amino acids.
Exploration of Novel Biological Targets and Mechanisms
N-acyl amino acids are recognized as a diverse class of signaling lipids with a wide range of biological activities. nih.govmdpi.com They are known to interact with various molecular targets, including GPCRs, ion channels, and transporters, although many of these interactions are characterized by low affinity. nih.govnih.gov The specific biological targets and mechanisms of action for Glycine, N-(cyclopropylcarbonyl)- remain an open area of investigation.
The broader family of N-acyl glycines has been implicated in numerous physiological processes. For example, N-arachidonoyl glycine can modulate pain sensation and inflammation. nomuraresearchgroup.com Other N-acyl glycines are involved in regulating energy homeostasis and bone remodeling. nomuraresearchgroup.com The biosynthesis of long-chain N-acylglycines has been linked to the enzyme glycine N-acyltransferase-like 3 (GLYATL3). nih.gov
Future research will likely focus on identifying the specific receptors and signaling pathways through which Glycine, N-(cyclopropylcarbonyl)- exerts its effects. This could involve screening against a panel of known and orphan receptors, as well as studying its impact on cellular processes such as mitochondrial respiration, which has been shown to be modulated by other N-acyl amino acids. nomuraresearchgroup.com The unique cyclopropyl (B3062369) moiety may confer specific binding properties and biological activities that differentiate it from other N-acyl glycines.
Applications as Chemical Probes in Biological Systems
The structural diversity and biological activity of N-acyl amino acids make them attractive candidates for development as chemical probes. google.comnih.gov These probes can be used to investigate the function of their biological targets and to explore new therapeutic avenues. nih.gov Glycine, N-(cyclopropylcarbonyl)-, with its distinct chemical features, holds potential for development into a selective chemical probe.
N-acyl amino acids have been used to probe the function of various proteins, including glycine transporters. acs.org For example, modifications to the acyl chain and amino acid headgroup of N-acyl glycines have led to the development of potent and selective inhibitors of the glycine transporter 2 (GlyT2), which have shown analgesic effects in animal models of chronic pain. acs.org
The development of Glycine, N-(cyclopropylcarbonyl)- or its analogs as chemical probes would likely involve synthesizing derivatives with reporter tags (e.g., fluorescent or biotin (B1667282) labels) to facilitate the identification of binding partners and the visualization of their subcellular localization. Such probes would be invaluable tools for dissecting the biological pathways in which this compound participates and for identifying novel drug targets. nih.govnih.gov
Q & A
What are the optimal synthetic routes for preparing N-(cyclopropylcarbonyl)glycine derivatives, and how are their purities validated?
Basic Research Question
The synthesis of N-(cyclopropylcarbonyl)glycine derivatives often involves cyclopropane ring formation followed by acylation. For example, α-(cyclopropylcarbonyl)carboxylic acids can be synthesized via cyclopropane ring-opening reactions with carboxylic acids under controlled conditions. Recrystallization from pentane-ether mixtures (e.g., 2:1 or 1:2 ratios) yields purified solids, with yields ranging from 31% to 78% depending on substituents . Purity is validated using elemental analysis (e.g., C 62.34%, H 6.49% for cyclopropane derivatives) and IR spectroscopy (key carbonyl peaks at 1680–1698 cm⁻¹) .
Which spectroscopic techniques are most effective for characterizing N-(cyclopropylcarbonyl)glycine derivatives, and what key spectral markers should be prioritized?
Basic Research Question
1H NMR and IR spectroscopy are critical. In CDCl3, protons adjacent to the cyclopropylcarbonyl group resonate at δ 2.8–3.0 ppm (multiplet), while cyclopropane ring protons appear at δ 0.7–1.1 ppm. Broad peaks near δ 10 ppm indicate carboxylic protons . IR spectra show strong carbonyl stretches (1680–1700 cm⁻¹) and broad O-H stretches (2400–3450 cm⁻¹) for carboxylic acids. Elemental analysis confirms stoichiometric ratios (e.g., C8H10O3 for cyclopropane derivatives) .
How do reaction conditions influence the decarboxylative rearrangement of α-(cyclopropylcarbonyl)carboxylic acids, and what mechanistic insights guide this transformation?
Advanced Research Question
Decarboxylative rearrangements are highly sensitive to solvent polarity and temperature. For α-(cyclopropylcarbonyl)cyclopropanecarboxylic acid, heating in non-polar solvents (e.g., pentane-ether mixtures) induces CO2 loss, forming substituted cyclopropane derivatives. The reaction proceeds via a six-membered transition state, stabilized by conjugation between the cyclopropane ring and carbonyl group. Yields improve with electron-withdrawing substituents on the cyclopropane, as evidenced by 64% yield for the cyclopropane derivative vs. 54% for dimethyl analogs .
What role does N-(cyclopropylcarbonyl)glycine play in the design of kinase inhibitors like TAK-593, and how do structural modifications affect VEGFR2 binding affinity?
Advanced Research Question
In TAK-593, the N-(cyclopropylcarbonyl)glycine moiety enhances binding to VEGFR2 by forming hydrogen bonds with the kinase's hinge region. SAR studies show that substituting the cyclopropane ring with bulkier groups (e.g., methylphenyl) improves hydrophobic interactions in the ATP-binding pocket, increasing IC50 values by 10-fold. Computational docking simulations suggest that the cyclopropyl group's rigidity optimizes spatial alignment with Phe1047 and Cys919 residues .
How can heterogeneous catalysts like SiliaCatDPP-Pd improve the efficiency of cross-coupling reactions in synthesizing N-(cyclopropylcarbonyl)glycine-containing pharmaceuticals?
Advanced Research Question
SiliaCatDPP-Pd, a palladium-doped organosilica catalyst, enables Suzuki-Miyaura cross-coupling of cyclopropylcarbonyl intermediates with aryl halides. This method achieves >90% conversion with minimal metal leaching (<0.1 ppm), critical for API synthesis. Key advantages include recyclability (5 cycles without activity loss) and compatibility with sensitive functional groups (e.g., free carboxylic acids). Reaction optimization involves tuning the Pd loading (0.5–1.0 mol%) and solvent polarity (e.g., DMF/H2O mixtures) .
What analytical methodologies ensure reproducibility in studies involving N-(cyclopropylcarbonyl)glycine derivatives?
Methodological Guidance
Reproducibility requires detailed reporting of:
- Synthesis conditions : Solvent ratios (e.g., pentane-ether 2:1), reaction temperatures, and catalyst loadings .
- Characterization data : Full NMR assignments (integration, multiplicity), IR peak assignments, and elemental analysis tolerances (e.g., ±0.3% for carbon) .
- Reference standards : Use USP/EP-grade glycine derivatives for calibration, and disclose batch numbers and purity levels (e.g., ≥98.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
